molecular formula C7H15ClN2O2 B3090379 [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride CAS No. 1211431-83-2

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride

Cat. No.: B3090379
CAS No.: 1211431-83-2
M. Wt: 194.66 g/mol
InChI Key: WSTCCYVQUUFSNV-UHFFFAOYSA-N
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Description

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride is a chemical compound with a morpholine ring substituted with an acetyl group at the 4-position and a methylamine group at the 2-position. This compound is often used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield alcohols or deacetylated products .

Scientific Research Applications

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride
  • N-(2,6-Dimethyl-4-morpholinyl)methyl-2-hydroxybenzamide hydrochloride
  • 1-Methyl-2-(4-morpholinyl)ethyl diphenylacetate hydrochloride

Uniqueness

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[2-(aminomethyl)morpholin-4-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6(10)9-2-3-11-7(4-8)5-9;/h7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCCYVQUUFSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211431-83-2
Record name Ethanone, 1-[2-(aminomethyl)-4-morpholinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211431-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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